molecular formula C19H18ClNO3 B6412378 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261939-84-7

4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Cat. No. B6412378
CAS RN: 1261939-84-7
M. Wt: 343.8 g/mol
InChI Key: XZAPBTVSRRLIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (4-Cl-2-PPCB) is an organic compound belonging to the class of benzoic acids. It is a white powder with a melting point of 166-168°C and is soluble in water and ethanol. It is used in the synthesis of various organic compounds, as well as in scientific research applications.

Scientific Research Applications

4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is used in scientific research applications due to its ability to inhibit the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. Inhibition of AChE can lead to increased levels of acetylcholine, which can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease. 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has also been used in studies of the effects of certain drugs on the nervous system.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not completely understood, but it is believed to involve the inhibition of AChE. It is thought that 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% binds to AChE and prevents it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can have beneficial effects on neurological disorders.
Biochemical and Physiological Effects
4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies of rats, it has been shown to increase acetylcholine levels in the brain, which can have beneficial effects on memory and learning. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in laboratory experiments is its high purity (95%) and its ability to inhibit AChE. This makes it ideal for use in studies of the effects of certain drugs on the nervous system. However, there are some limitations to its use. For example, it is not suitable for long-term use in animals, as it can cause side effects such as weight loss and decreased appetite.

Future Directions

Future research on 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% should focus on its mechanism of action, as well as its potential applications in the treatment of neurological disorders. In addition, further studies should be conducted to investigate its effects on other enzymes and its potential side effects. Finally, more research should be done to determine the optimal dosage for use in laboratory experiments.

Synthesis Methods

The synthesis of 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is achieved by the reaction of 4-chloro-2-chlorobenzaldehyde and piperidine-1-carbonyl chloride. This reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction produces 4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% as the main product, with a yield of 95%.

properties

IUPAC Name

4-chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-15-8-9-16(19(23)24)17(12-15)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAPBTVSRRLIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692300
Record name 5-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

CAS RN

1261939-84-7
Record name 5-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.